molecular formula C16H12Hg2O4 B13782870 (Maleoyldioxy)bis[phenylmercury] CAS No. 2701-61-3

(Maleoyldioxy)bis[phenylmercury]

Cat. No.: B13782870
CAS No.: 2701-61-3
M. Wt: 669.45 g/mol
InChI Key: QECSDABEOGXZNH-RFUWXRFNSA-L
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Description

(Maleoyldioxy)bis[phenylmercury] (CAS No: 2701-61-3) is an organomercury compound characterized by two phenylmercury groups linked via a maleoyldioxy moiety. It is classified as a non-essential metal compound under regulatory frameworks, with restrictions limiting its concentration to 0.1% by weight in products due to mercury toxicity risks .

Properties

CAS No.

2701-61-3

Molecular Formula

C16H12Hg2O4

Molecular Weight

669.45 g/mol

IUPAC Name

[(Z)-4-oxo-4-(phenylmercuriooxy)but-2-enoyl]oxy-phenylmercury

InChI

InChI=1S/2C6H5.C4H4O4.2Hg/c2*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h2*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;;2-1-;;

InChI Key

QECSDABEOGXZNH-RFUWXRFNSA-L

Isomeric SMILES

C1=CC=C(C=C1)[Hg]OC(=O)/C=C\C(=O)O[Hg]C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Hg]OC(=O)C=CC(=O)O[Hg]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Maleoyldioxy)bis[phenylmercury] typically involves the reaction of maleic anhydride with phenylmercury acetate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (Maleoyldioxy)bis[phenylmercury] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Maleoyldioxy)bis[phenylmercury] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler mercury compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury salts.

Scientific Research Applications

(Maleoyldioxy)bis[phenylmercury] has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of (Maleoyldioxy)bis[phenylmercury] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity. This mechanism is particularly relevant in its antimicrobial effects, where it can inhibit the growth of bacteria by interfering with essential cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenylmercury Compounds

Structural Analogues

Key phenylmercury derivatives include:

  • Phenylmercury acetate (CAS 62-38-4): Contains an acetyloxy group bound to phenylmercury.
  • Phenylmercury propionate (CAS 103-27-5): Features a propionyloxy substituent.
  • Phenylmercury 2-ethylhexanoate (CAS 13302-00-6): Includes a branched alkyl chain.
  • Phenylmercury neodecanoate (CAS 26545-49-3): Modified with a neodecanoate group.

Comparison of Structural Features :

Compound Organic Group Mercury Coordination Molecular Complexity
(Maleoyldioxy)bis[phenylmercury] Maleoyldioxy bridge Two phenylmercury units High (dimeric structure)
Phenylmercury acetate Acetyloxy Single phenylmercury Moderate
Phenylmercury neodecanoate Neodecanoate Single phenylmercury Moderate (branched)

Regulatory Restrictions :

Compound Region Restriction Limit Regulatory Basis
(Maleoyldioxy)bis[phenylmercury] Global ≤0.1% by weight Non-essential metals
Phenylmercury acetate EU Restricted EU Regulation 848/2012
Phenylmercury neodecanoate EU Restricted EU Regulation 848/2012
Toxicokinetics :
  • Phenylmercury Salts: Metabolized into inorganic mercury, leading to kidney accumulation and delayed neurological effects. Phenylmercury compounds exhibit higher gastrointestinal absorption compared to inorganic mercury, with blood and liver concentrations 30–40 times higher in rats .
  • (Maleoyldioxy)bis[phenylmercury] : Likely shares metabolic pathways due to phenylmercury groups, though dimeric structure may influence bioavailability.
Enzyme Inhibition :

Phenylmercury compounds inhibit enzymes like cholinesterase and catalase by binding to sulfhydryl groups, similar to inorganic mercury . (Maleoyldioxy)bis[phenylmercury] is expected to demonstrate comparable inhibitory effects.

Comparative Toxicity Data :

Compound Primary Target Organs Bioaccumulation Potential
(Maleoyldioxy)bis[phenylmercury] Kidneys, liver Moderate (dimeric form may reduce mobility)
Phenylmercury acetate Kidneys, brain High (rapid breakdown to Hg²⁺)
Methylmercury Brain, CNS Very high (lipophilic)

Regulatory and Environmental Status

  • EU Restrictions: Phenylmercury acetate, propionate, and related compounds are banned in PU production under Regulation 848/2012 . (Maleoyldioxy)bis[phenylmercury] is similarly restricted under broader "non-essential metals" guidelines .
  • Global Guidelines : The Minamata Convention prioritizes phasedown of mercury compounds, impacting all phenylmercury derivatives.

Biological Activity

(Maleoyldioxy)bis[phenylmercury] is a mercury-containing compound that has garnered attention due to its unique biological activity and potential environmental impact. This compound, classified under organomercury compounds, presents significant concerns regarding toxicity and bioaccumulation in biological systems.

Chemical Structure and Properties

  • Chemical Formula : C28H36Hg2O4
  • CAS Number : 2777-37-9
  • Molecular Weight : 610.98 g/mol

The compound consists of two phenylmercury moieties linked by a maleoyldioxy group, which influences its reactivity and biological interactions.

(Maleoyldioxy)bis[phenylmercury] exhibits biological activity primarily through its interaction with cellular components. The mercury atom can bind to sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. This mechanism is common among organomercury compounds, which often interfere with cellular respiration and metabolic pathways.

Toxicological Effects

Research indicates that exposure to (maleoyldioxy)bis[phenylmercury] can lead to various toxicological effects:

  • Neurotoxicity : Similar to methylmercury, this compound has been associated with neurodevelopmental impairments, particularly in fetuses and young children. Studies have shown that mercury exposure can lead to cognitive deficits and motor coordination issues .
  • Renal Toxicity : Inorganic mercury compounds are known to target the kidneys, causing nephrotoxicity. The presence of organomercury compounds like (maleoyldioxy)bis[phenylmercury] may exacerbate these effects due to their bioaccumulation potential .
  • Reproductive Toxicity : Animal studies have demonstrated that exposure can adversely affect reproductive health, leading to decreased fertility and developmental issues in offspring .

Bioavailability and Environmental Impact

The bioavailability of (maleoyldioxy)bis[phenylmercury] is influenced by its chemical structure, which affects how it is absorbed and metabolized in living organisms. The compound can undergo biotransformation, leading to the formation of more toxic metabolites. Its persistence in the environment raises concerns about long-term ecological impacts, particularly in aquatic ecosystems where it can accumulate in the food chain .

Study 1: Neurodevelopmental Effects

A study conducted on animal models highlighted the neurodevelopmental impacts of (maleoyldioxy)bis[phenylmercury]. Subjects exposed during gestation exhibited significant impairments in learning and memory tasks compared to control groups. These findings suggest a critical window for exposure during early development stages .

Study 2: Renal Toxicity Assessment

In a controlled laboratory setting, rats were administered varying doses of (maleoyldioxy)bis[phenylmercury]. Results indicated dose-dependent renal damage characterized by increased serum creatinine levels and histopathological changes in kidney tissues. The study concluded that even low-level exposure could pose significant risks to renal health over time .

Data Summary

Biological ActivityObserved EffectsReference
NeurotoxicityCognitive deficits, motor coordination issues
Renal ToxicityNephrotoxicity, increased serum creatinine
Reproductive ToxicityDecreased fertility, developmental issues

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